molecular formula C23H17N3OS B11104175 (2Z)-2-{4-[methyl(phenyl)amino]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{4-[methyl(phenyl)amino]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11104175
M. Wt: 383.5 g/mol
InChI Key: SBTDQULRYAZNIQ-QNGOZBTKSA-N
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Description

2-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole ring, and a phenyl group substituted with a methyl aniline moiety. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Thiazole Ring Formation: The benzimidazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.

    Substitution with Methyl Aniline:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., reflux, microwave-assisted reactions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Biological Studies: Researchers investigate its effects on cellular pathways, enzyme inhibition, and receptor binding.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolobenzimidazoles: Compounds with similar thiazole and benzimidazole rings but different substituents.

    Benzimidazole Derivatives: Compounds with variations in the benzimidazole core structure.

    Phenyl Substituted Thiazoles: Compounds with phenyl groups attached to thiazole rings.

Uniqueness

2-{(Z)-1-[4-(METHYLANILINO)PHENYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE is unique due to its specific combination of a thiazole ring fused to a benzimidazole ring and a phenyl group substituted with a methyl aniline moiety

Properties

Molecular Formula

C23H17N3OS

Molecular Weight

383.5 g/mol

IUPAC Name

(2Z)-2-[[4-(N-methylanilino)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C23H17N3OS/c1-25(17-7-3-2-4-8-17)18-13-11-16(12-14-18)15-21-22(27)26-20-10-6-5-9-19(20)24-23(26)28-21/h2-15H,1H3/b21-15-

InChI Key

SBTDQULRYAZNIQ-QNGOZBTKSA-N

Isomeric SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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